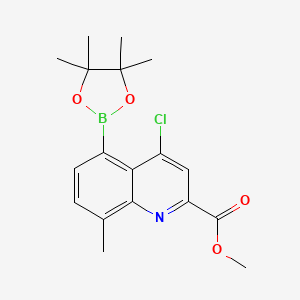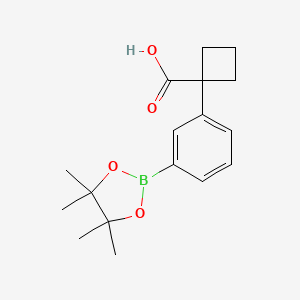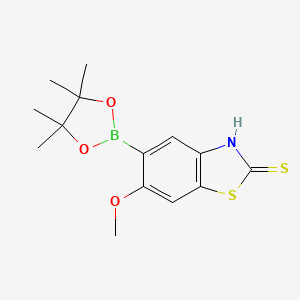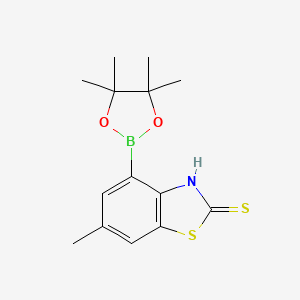![molecular formula C17H23BFNO3 B7956426 1-[2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidin-2-one](/img/structure/B7956426.png)
1-[2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidin-2-one is a complex organic compound characterized by its unique structure, which includes a fluorine atom, a tetramethyl-1,3,2-dioxaborolan-2-yl group, and a piperidin-2-one ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidin-2-one typically involves multiple steps, starting with the preparation of the boronic acid derivative. The reaction conditions often require the use of strong bases and specific catalysts to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the fluorine atom and the boronic acid derivative makes it a versatile intermediate in organic synthesis.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions are typically controlled to favor the formation of the desired products.
Major Products Formed: The major products formed from these reactions can include oxidized or reduced derivatives of the original compound, as well as substituted analogs where different functional groups are introduced.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules
Biology: In biological research, 1-[2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidin-2-one can be used as a probe to study biological processes. Its fluorescence properties make it suitable for imaging and tracking cellular components.
Medicine: In the medical field, this compound has potential applications in drug discovery and development. Its ability to interact with biological targets can be exploited to design new therapeutic agents.
Industry: In industry, this compound can be used in the production of materials with specific properties. Its incorporation into polymers and other materials can enhance their performance and functionality.
Mecanismo De Acción
The mechanism by which 1-[2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidin-2-one exerts its effects involves its interaction with molecular targets and pathways. The specific targets and pathways depend on the context in which the compound is used, such as in biological systems or material science.
Comparación Con Compuestos Similares
Similar Compounds: Some compounds similar to 1-[2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidin-2-one include other boronic acid derivatives and fluorinated phenyl compounds. These compounds share structural similarities but may differ in their functional groups and applications.
Uniqueness: What sets this compound apart is its combination of fluorine and boronic acid groups, which provides unique chemical properties and reactivity. This combination allows for diverse applications and makes it a valuable compound in various fields.
Propiedades
IUPAC Name |
1-[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BFNO3/c1-16(2)17(3,4)23-18(22-16)12-8-9-13(19)14(11-12)20-10-6-5-7-15(20)21/h8-9,11H,5-7,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZMZZXDFEXGFEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Methyl-3-nitro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B7956347.png)
![5-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazol-3-amine](/img/structure/B7956350.png)



![1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B7956376.png)


![2-Methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)phenyl]but-3-yn-2-ol](/img/structure/B7956388.png)

![1-[2-(1,3-Dioxoisoindol-2-yl)ethyl]pyrazole-4-boronic acid pincol ester](/img/structure/B7956409.png)
![1-[2-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidin-2-one](/img/structure/B7956422.png)
![1-[4-Methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one](/img/structure/B7956448.png)
